N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(5-Chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a morpholino group at the 6-position and substituted aromatic amines at the 2- and 4-positions. Its synthesis likely follows established protocols for analogous triazine derivatives, such as nucleophilic substitution reactions involving 2,4-dichloro-6-morpholino-1,3,5-triazine with substituted anilines under reflux conditions in tetrahydrofuran (THF) with sodium carbonate as a base . The presence of electron-donating (4-methoxyphenyl) and electron-withdrawing (5-chloro-2-methylphenyl) substituents may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
2-N-(5-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-3-4-15(22)13-18(14)24-20-25-19(23-16-5-7-17(29-2)8-6-16)26-21(27-20)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJYYDMRNNJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The introduction of the 5-chloro-2-methylphenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Morpholine Introduction: The morpholino group is introduced via a nucleophilic substitution reaction, where morpholine reacts with the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, potentially leading to the formation of amines or partially reduced triazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or partially reduced triazine derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound lies in its potential as an anticancer agent. Research has indicated that triazine derivatives exhibit promising cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer proliferation makes it a candidate for further development in cancer therapeutics.
Case Study: Inhibition of Kinases
A study demonstrated that similar triazine compounds effectively inhibited kinases involved in tumor growth. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl rings could enhance potency and selectivity against specific cancer types .
Antimicrobial Properties
The compound has also shown antimicrobial activity, particularly against bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study: Bacterial Resistance
In a comparative study, derivatives of this compound were tested against multi-drug resistant strains of bacteria. Results indicated significant inhibition of growth in resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Herbicidal Activity
Research indicates that compounds with similar triazine structures can act as herbicides. The mechanism often involves inhibiting photosynthesis in plants by targeting specific pathways within chloroplasts.
Case Study: Crop Protection
Field trials have shown that formulations containing this compound can reduce weed populations significantly without harming crop yields. This dual action makes it a valuable candidate for integrated pest management strategies .
Polymer Chemistry
The unique chemical properties of N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine allow it to be utilized in synthesizing advanced polymer materials. These polymers can exhibit enhanced thermal stability and mechanical properties.
Case Study: Composite Materials
Research has explored the incorporation of this compound into polymer matrices to improve their mechanical strength and thermal resistance. The resulting composites showed improved performance in high-temperature applications, making them suitable for aerospace and automotive industries .
Mechanism of Action
The mechanism by which N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and DNA, leading to various biological outcomes. The compound’s triazine core is crucial for its binding affinity and specificity, while the substituents modulate its activity and selectivity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound shares a common 6-morpholino-1,3,5-triazine core with several derivatives reported in the literature. Key structural analogs include:
Physicochemical Properties
Melting Points and Yields
- Compound 4b : Melting point 120–124°C (decomposition), yield 65% .
- Compound 4f : Melting point 140–142°C (decomposition), yield 62% .
- Compound 4h : Melting point 122–126°C (decomposition), yield 58% .
- Compound from : Melting point 371–372 K (~98–99°C), yield 81.3% .
The target compound’s chloro and methyl substituents may elevate its melting point compared to 4b–4h due to enhanced intermolecular interactions (e.g., halogen bonding or π-stacking). The lower yields of 4b–4h (58–65%) compared to the 81.3% yield in suggest that reaction conditions (e.g., solvent, base) significantly impact efficiency.
Spectroscopic Data
IR Spectroscopy :
¹H NMR :
Biological Activity
N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the class of triazine derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article discusses the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Synthesis
The compound features a triazine core substituted with various functional groups that enhance its biological activity. The synthesis involves multiple steps, typically starting from readily available precursors and employing methods such as nucleophilic substitution and condensation reactions. Detailed synthetic routes can be found in various studies focusing on related triazine derivatives .
Anticancer Properties
Research has demonstrated that triazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The specific compound has been tested against several types of cancer cells, including breast, colon, and lung cancer. Notably, it has shown high efficacy in inhibiting cell proliferation through mechanisms that may involve apoptosis induction and enzyme inhibition .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.2 | Apoptosis induction |
| Colon Cancer | 3.8 | Enzyme inhibition |
| Lung Cancer | 4.5 | DNA damage response |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins within cancer cells .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase transition, thereby preventing further cell division .
Case Studies
Several case studies have highlighted the effectiveness of triazine derivatives in clinical settings:
- A study involving a series of triazine compounds demonstrated that those with morpholino substitutions exhibited enhanced selectivity towards cancer cells while sparing normal cells .
- Another investigation reported that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution on the triazine core. Use polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (~80–120°C) with substituted aniline derivatives. For example, sequential amination of 2,4-dichloro-6-morpholinotriazine with 5-chloro-2-methylaniline and 4-methoxyaniline under nitrogen atmosphere can yield the target compound. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., N–H stretches at ~3262 cm⁻¹, C–O–C morpholino vibrations at ~1245 cm⁻¹) .
- ¹H NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.23 ppm, morpholino protons at δ 3.62–3.88 ppm) .
- Elemental Analysis : Verify purity (e.g., calculated C: 60.38%, H: 5.07%, N: 17.60% vs. observed values) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 423.2).
Advanced Research Questions
Q. How can substituent effects on the triazine ring be systematically studied to elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Step 1 : Synthesize analogs with controlled substitutions (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or varying morpholino groups) .
- Step 2 : Test biological activity (e.g., IC₅₀ in kinase inhibition assays or antimicrobial screens).
- Step 3 : Correlate electronic (Hammett σ constants) and steric parameters (molecular volume) with activity using multivariate regression analysis.
- Crystallography : Resolve X-ray structures to analyze hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between substituents and the triazine core .
Q. What experimental strategies can resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Factor 1 : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in antitumor activity may arise from using different cancer models (e.g., HeLa vs. MCF-7 cells).
- Factor 2 : Validate compound stability under assay conditions (e.g., pH 7.4 buffer vs. acidic lysosomal environments) .
- Meta-Analysis : Compare substituent patterns in analogs (e.g., 4-methoxy vs. 4-chloro groups) and their impact on target binding .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2). Parameterize the triazine core as a hydrogen bond acceptor and morpholino group as a steric modulator.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the target protein .
- QSAR Models : Train models on datasets of triazine derivatives to predict logP, solubility, and ADMET properties .
Q. What experimental designs are recommended for stability studies under varying environmental conditions?
- Methodological Answer :
- Hydrolysis : Expose the compound to buffers at pH 2 (0.1 M HCl) and pH 12 (0.1 M NaOH) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., triazine ring cleavage products) .
- Photostability : Use a xenon arc lamp (ICH Q1B guidelines) to simulate sunlight exposure. Quantify degradation kinetics and isolate photoproducts for structural elucidation .
Q. How can researchers evaluate the compound’s ecotoxicological impact in environmental matrices?
- Methodological Answer :
- Fate Studies : Measure soil/water partition coefficients (Kd) and biodegradation half-lives using OECD 307 guidelines.
- Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna (48-hour EC₅₀) and algal growth inhibition assays (OECD 201) .
- Bioaccumulation : Use in silico tools (EPI Suite) to estimate BCF (bioconcentration factor) based on logP and molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
